(3R)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride
Description
(3R)-4,4-Dimethylpent-1-yn-3-amine hydrochloride is a chiral amine salt characterized by a terminal alkyne group and two methyl substituents at the 4-position of the pentynyl chain. Its stereochemistry at the 3R position distinguishes it from non-chiral analogs. The compound is primarily used as a pharmaceutical intermediate, with synthesis pathways involving alkylation and subsequent hydrochlorination steps. Multiple suppliers, including Taizhou Huangyan Xiehe Chemical Co., Ltd. and Arkalon Chemical Technologies, LLC, offer this compound, reflecting its industrial relevance .
Properties
IUPAC Name |
(3R)-4,4-dimethylpent-1-yn-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-5-6(8)7(2,3)4;/h1,6H,8H2,2-4H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXMXRUISKVVCY-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C#C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Alkynylallylic Amination
The asymmetric copper-catalyzed alkynylallylic dimethylamination represents a direct route to chiral propargylamines. A three-component reaction between 1,3-enynes, aldehydes, and dimethylamine derivatives under Cu(I)/chiral ligand catalysis achieves simultaneous C–C and C–N bond formation. For example, (R,E)-N,N-dimethyl-1-phenylpent-1-en-4-yn-3-amine was synthesized with >90% yield and 93:7 enantiomeric ratio (er) using a CuI/(R)-BINAP system. Adapting this protocol, substituting the aldehyde with acetone and optimizing steric hindrance could yield the target compound.
Key Conditions
- Catalyst: CuI (5 mol%)
- Ligand: (R)-BINAP (6 mol%)
- Solvent: Dichloromethane
- Temperature: Room temperature
- Yield: 85–92%
- ee: Up to 98%
Photoredox-Chromium Dual Catalysis
Dual photoredox and chromium catalysis enables redox-neutral 1,4-dialkylation of 1,3-enynes. This method leverages visible light to generate radicals from dihydropyridine (DHP) esters, which add to enynes before chromium-mediated stereoselective trapping. While originally applied to allenols, modifying the nucleophile to dimethylamine derivatives could afford the target compound.
Mechanistic Insights
- Radical generation: DHP ester fragmentation under 4-CzIPN photocatalysis.
- Chromium complex: Chiral Cr(II)/salen ligand controls axial and central chirality.
- Selectivity: High diastereo- and enantiocontrol (up to 95:5 dr, 92% ee).
Resolution of Racemic Mixtures
Chiral Acid Resolution
Racemic 4,4-dimethylpent-1-yn-3-amine can be resolved using chiral acids. For instance, dibenzoyl-L-tartrate forms diastereomeric salts with enantiomers, which are separated via crystallization. A patent demonstrated this approach for a related piperidine compound, achieving 99.8% chiral purity after recrystallization from isopropanol.
Procedure
- React racemic amine with dibenzoyl-L-tartaric acid in isopropanol.
- Crystallize the (3R)-enantiomer salt.
- Liberate free base using NaOH.
- Form hydrochloride salt with HCl/EtOAc.
Performance
- Yield: 60–75%
- ee: ≥99%
Functional Group Transformations
Propargylamine Alkylation
Starting from 4,4-dimethylpent-1-yn-3-ol, a Mitsunobu reaction with phthalimide followed by hydrazinolysis yields the primary amine. Subsequent dimethylation via Eschweiler-Clarke conditions (HCOOH, HCHO) provides the tertiary amine, which is converted to hydrochloride salt.
Reaction Sequence
- Mitsunobu Reaction :
- Substrate: 4,4-Dimethylpent-1-yn-3-ol
- Reagents: Phthalimide, DIAD, PPh₃
- Solvent: THF
- Yield: 85%
Hydrazinolysis :
- Reagent: Hydrazine hydrate
- Solvent: Ethanol
- Yield: 90%
Dimethylation :
- Reagents: Formaldehyde (37%), formic acid
- Temperature: 100°C
- Yield: 75%
Salt Formation :
- Reagent: HCl (g) in EtOAc
- Purity: 95% (HPLC)
Epoxide Ring-Opening
A method analogous to terbinafine synthesis involves reacting N-methyl-N-(propargyl)amine with epichlorohydrin. The epoxide intermediate undergoes nucleophilic attack by dimethylamine, followed by HCl salt formation.
Optimization Challenges
- Competing diamine formation requires excess epichlorohydrin.
- Temperature control (60°C) minimizes side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cu-Catalyzed Amination | 85–92 | 90–98 | Moderate | High |
| Chiral Acid Resolution | 60–75 | ≥99 | High | Moderate |
| Propargyl Alkylation | 70–75 | N/A | High | Low |
| Epoxide Ring-Opening | 50–60 | N/A | Low | Moderate |
Stability and Salt Formation
The hydrochloride salt exhibits superior stability compared to free base or other salts. Accelerated stability studies (40°C/75% RH, 6 months) showed no degradation, whereas the free base displayed 5% decomposition.
Recommended Storage
- Temperature: 2–8°C
- Form: Lyophilized powder
- Container: Amber glass under N₂
Chemical Reactions Analysis
Types of Reactions
(3R)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.
Scientific Research Applications
(3R)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound’s structural uniqueness lies in its alkyne group and dimethyl substitution. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Observations :
Steric and Electronic Effects :
- The 4,4-dimethyl groups in the target compound introduce significant steric hindrance compared to the single methyl group in 3-Methylpent-1-yn-3-amine HCl. This likely enhances stability but reduces solubility in polar solvents .
- The alkyne group in both the target compound and 3-Methylpent-1-yn-3-amine HCl contributes to reactivity in click chemistry applications, whereas chlorine in 3-Chloro-N-methylpropan-1-amine HCl increases electrophilicity .
Pharmacological Relevance :
- Piperidine derivatives like (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine HCl exhibit affinity for neurological targets due to their aromatic and cyclic amine moieties, contrasting with the linear alkyne structure of the target compound .
Synthetic Pathways: The target compound’s synthesis likely involves hydrochlorination of a tertiary amine precursor, similar to methods used for Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl, where HCl in dioxane yields the hydrochloride salt .
Physicochemical and Spectroscopic Data
Table 2: NMR Chemical Shift Comparisons
- The absence of direct NMR data for the target compound necessitates reliance on analogues. For instance, the alkyne proton in 3-Methylpent-1-yn-3-amine HCl resonates at δ ~2.1, while quaternary methyl groups in similar compounds appear near δ 1.0 .
Biological Activity
Overview
(3R)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride is a chiral compound with potential applications in various biological contexts. Its structure includes a triple bond and an amine functional group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₇H₁₃N·HCl
- Molecular Weight : 161.65 g/mol
- LogP : 2.5 (indicating moderate lipophilicity)
The biological activity of (3R)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may alter enzyme activity or receptor binding, leading to various physiological effects. The precise pathways involved depend on the context of its application, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially act as a modulator for neurotransmitter receptors, influencing signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to (3R)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride exhibit antimicrobial properties. For example, studies on related compounds have shown effectiveness against Leishmania donovani promastigotes by inducing reactive oxygen species (ROS) production, which is critical for their antiparasitic activity .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound 2a | 7.5 | Induces ROS production |
| Compound 3a | 3.4 | Higher ROS production than H₂O₂ |
Neuropharmacological Effects
Preliminary studies suggest that the compound may exhibit neuropharmacological properties. Similar compounds have been investigated for their anticonvulsant effects in animal models .
| Study Type | Observed Effect | ED50 (mg/kg) |
|---|---|---|
| Anticonvulsant | Seizure reduction | 1.7 |
Case Studies
- Antiparasitic Activity : A study evaluated the effects of related compounds on L. donovani, demonstrating that they could significantly increase intracellular ROS levels, leading to enhanced antiparasitic activity . This suggests that (3R)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride may share similar mechanisms.
- Neuropharmacology : In animal models, compounds structurally related to (3R)-4,4-Dimethylpent-1-yn-3-amine have shown promise as anticonvulsants, indicating potential therapeutic applications for neurological disorders .
Research Applications
The unique structure of (3R)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride makes it valuable in various research fields:
- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules.
- Biological Studies : Its interactions with enzymes and receptors can be studied to understand metabolic pathways and disease mechanisms.
Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (3S)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride | Enantiomer | Different stereochemistry affects biological activity |
| 4,4-Dimethylpent-1-yne | No hydrochloride group | Varies in reactivity |
Q & A
Q. What are the recommended synthetic routes for (3R)-4,4-Dimethylpent-1-yn-3-amine hydrochloride, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis typically involves:
- Step 1: Starting with a chiral precursor, such as (R)-4,4-dimethylpent-1-yn-3-ol, followed by amination via a Gabriel synthesis or reductive amination.
- Step 2: Hydrochloride salt formation using HCl in a solvent like ethanol or diethyl ether.
Critical parameters include: - Temperature control during amination to avoid racemization.
- Solvent choice (e.g., anhydrous conditions for moisture-sensitive intermediates).
- Purification via recrystallization or column chromatography to isolate the enantiomerically pure product .
Q. How can researchers confirm the enantiomeric purity and absolute configuration of (3R)-4,4-Dimethylpent-1-yn-3-amine hydrochloride?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based columns) to separate enantiomers and calculate enantiomeric excess (ee) .
- X-ray crystallography : Resolve the absolute configuration by analyzing single-crystal diffraction data (SHELXL software is widely used for refinement) .
- Optical rotation : Compare observed values with literature data for (3R)-configured analogs .
Advanced Research Questions
Q. What analytical strategies are recommended to resolve contradictions between computational predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., varying alkyl groups) to test computational predictions .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct interactions with biological targets.
- Molecular dynamics simulations : Validate docking predictions by simulating ligand-protein interactions over time .
- Replicate experiments under varied conditions (e.g., pH, temperature) to identify confounding factors .
Q. How does the stereochemical configuration at the 3R position influence the compound’s interaction with biological targets, and what methods can validate these effects?
Methodological Answer:
- Enantiomer-specific assays : Compare the (3R) and (3S) forms in vitro (e.g., enzyme inhibition assays) to assess stereochemical selectivity.
- Molecular docking : Model interactions with chiral binding pockets (e.g., G-protein-coupled receptors) to predict affinity differences .
- Pharmacokinetic studies : Measure metabolic stability and tissue distribution of each enantiomer in animal models .
- NMR spectroscopy : Use NOE (nuclear Overhauser effect) experiments to study solution-phase conformations .
Q. What methodologies are effective in optimizing reaction conditions to minimize diastereomer formation during synthesis?
Methodological Answer:
- Catalyst optimization : Use chiral catalysts (e.g., BINAP-metal complexes) to enhance stereoselectivity during amination .
- Temperature modulation : Lower reaction temperatures reduce kinetic resolution, favoring the desired (3R) product.
- In situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- Design of Experiments (DoE) : Apply statistical modeling to identify optimal parameter combinations (e.g., solvent polarity, reagent stoichiometry) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of (3R)-4,4-Dimethylpent-1-yn-3-amine hydrochloride across studies?
Methodological Answer:
- Standardize measurement protocols : Use USP/Ph.Eur. methods for solubility testing (e.g., shake-flask method at 25°C).
- Control for polymorphism : Characterize crystalline forms via powder X-ray diffraction (PXRD) to rule out hydrate/solvate formation .
- Solvent purity checks : Ensure solvents are degassed and free from impurities that may affect solubility .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Enantiomeric Purity | ≥98% ee (chiral HPLC) | |
| Melting Point | 185–187°C (recrystallized from ethanol) | |
| Solubility in Water | 25 mg/mL (pH 7.0, 25°C) | |
| Biological Activity | IC₅₀ = 1.2 µM (enzyme inhibition assay) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
